

Biological Activity of 4-Methylnicotinic Acid Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *4-Methylnicotinic acid*
Hydrochloride

Cat. No.: *B1334645*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of **4-Methylnicotinic acid Hydrochloride** is limited. Much of the existing data pertains to its parent compound, nicotinic acid (Niacin), and other derivatives. This guide summarizes the available information and provides context based on related compounds. All data presented for analogous compounds should be considered for contextual understanding and not as a direct representation of the activity of **4-Methylnicotinic acid Hydrochloride**.

Introduction

4-Methylnicotinic acid hydrochloride, a derivative of nicotinic acid (vitamin B3), is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.^[1] While extensive biological data for this specific methylated form is scarce, the well-documented activities of nicotinic acid and its other derivatives provide a foundation for potential areas of investigation. This document aims to consolidate the known information and infer potential biological relevance.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₈ ClNO ₂	[2]
Molecular Weight	173.6 g/mol	[2]
CAS Number	94015-05-1	[2]
Synonyms	4-Methylpyridine-3-carboxylic acid hydrochloride, 4-Picoline-3-carboxylic acid hydrochloride	[3]

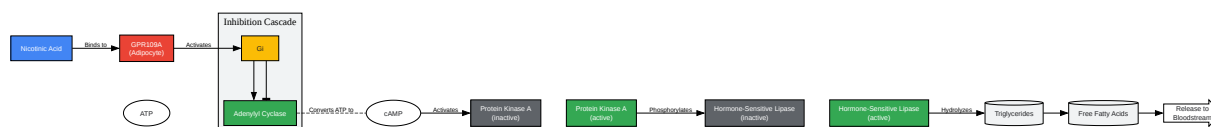
Potential Biological Activities (Inferred from Nicotinic Acid and Derivatives)

The biological activities of nicotinic acid are vast and well-characterized. The introduction of a methyl group at the 4-position of the pyridine ring can significantly alter its potency, selectivity, and metabolism. The following sections discuss the known biological activities of nicotinic acid and its derivatives, which may provide insights into the potential activities of **4-Methylnicotinic acid Hydrochloride**.

Lipid-Lowering Effects

Nicotinic acid is a potent lipid-lowering agent. Its primary mechanism involves the inhibition of lipolysis in adipose tissue, leading to a decrease in free fatty acid (FFA) flux to the liver and subsequent reduction in triglyceride and VLDL synthesis. A key molecular target for this action is the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.

Hypothesized Signaling Pathway for Nicotinic Acid's Anti-lipolytic Effect



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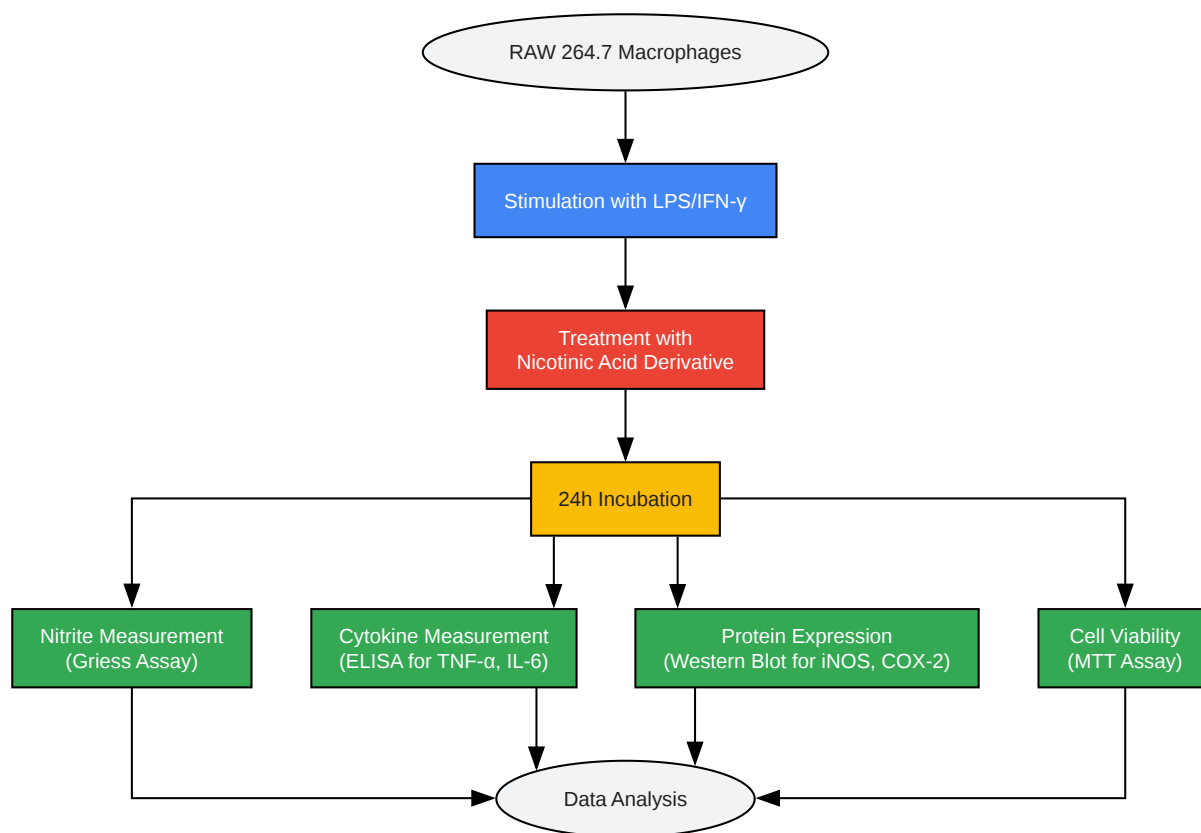
Caption: Hypothesized signaling pathway of nicotinic acid's anti-lipolytic effect in adipocytes.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of nicotinic acid derivatives. These effects are mediated through the modulation of various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

A study on novel nicotinic acid derivatives demonstrated their ability to inhibit nitrite production and the expression of TNF- α , IL-6, iNOS, and COX-2 in LPS-stimulated macrophages.[4] While 4-Methylnicotinic acid was not evaluated, this suggests a potential avenue for its biological activity.

General Workflow for Assessing Anti-Inflammatory Activity



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Caption: A general experimental workflow for evaluating the in vitro anti-inflammatory effects of nicotinic acid derivatives.

Enzyme Inhibition

Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit certain cytochrome P450 enzymes.[5] This inhibitory action is attributed to the coordination of the pyridine nitrogen with the heme iron of the enzyme. Methylation of the pyridine ring could potentially alter this interaction and inhibitory potency.

Quantitative Data on CYP450 Inhibition by Nicotinic Acid and Nicotinamide

Compound	Enzyme	K _i (mM)	Reference
Nicotinic Acid	CYP2D6	3.8 ± 0.3	[5]
Nicotinamide	CYP2D6	19 ± 4	[5]
Nicotinamide	CYP3A4	13 ± 3	[5]
Nicotinamide	CYP2E1	13 ± 8	[5]

Information Specific to 4-Methylnicotinic Acid

Direct research on the biological activity of 4-Methylnicotinic acid is sparse. The available information primarily points to its role as a precursor in chemical synthesis.

- **Synthesis of Nicotine Analogs:** A patent describes the use of 4-methylnicotinic acid in the synthesis of 4-methylnicotine, an analog of nicotine, for potential use as an insecticide.[6] However, the patent does not provide biological activity data for 4-methylnicotinic acid itself.
- **Protein Degradation Building Blocks:** Some suppliers categorize **4-Methylnicotinic acid hydrochloride** as a "Protein Degradation Building Block," suggesting its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[2]

Experimental Protocols (General and Inferred)

Due to the lack of specific studies on **4-Methylnicotinic acid Hydrochloride**, detailed experimental protocols are not available. However, based on the activities of related compounds, the following general protocols could be adapted for its evaluation.

GPR109A Receptor Binding Assay

This protocol is a general guide for assessing the binding affinity of a compound to the GPR109A receptor.

- **Cell Culture:** Maintain CHO or HEK293 cells stably expressing human GPR109A in appropriate culture medium.

- Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
- Competition Binding Assay:
 - Incubate cell membranes with a constant concentration of a radiolabeled GPR109A ligand (e.g., [^3H]nicotinic acid).
 - Add increasing concentrations of the unlabeled test compound (**4-Methylnicotinic acid Hydrochloride**).
 - Incubate at room temperature for a specified time to reach equilibrium.
- Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC_{50} value (concentration of test compound that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis. Calculate the K_i (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Assay (as described in the workflow above)

- Cell Culture: Culture RAW 264.7 macrophage cells.
- Stimulation and Treatment: Seed cells in 96-well plates and stimulate with lipopolysaccharide (LPS) and interferon-gamma ($\text{IFN-}\gamma$) in the presence or absence of varying concentrations of **4-Methylnicotinic acid Hydrochloride**.
- Nitrite Assay (Griess Assay): After 24 hours, collect the culture supernatant. Mix with Griess reagent and measure the absorbance at 540 nm to quantify nitrite production.
- Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of $\text{TNF-}\alpha$ and IL-6 in the culture supernatants.
- Western Blot Analysis: Lyse the cells and perform SDS-PAGE and Western blotting to determine the protein expression levels of iNOS and COX-2.

- Cell Viability Assay (MTT): Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

The biological activity of **4-Methylnicotinic acid Hydrochloride** remains largely unexplored. Based on the well-established pharmacology of its parent compound, nicotinic acid, and the emerging data on other nicotinic acid derivatives, it is plausible that **4-Methylnicotinic acid Hydrochloride** may possess lipid-modulating and anti-inflammatory properties. The methyl group at the 4-position is likely to influence its interaction with biological targets such as GPR109A and various enzymes, potentially altering its potency and selectivity.

Future research should focus on systematically evaluating the biological activities of **4-Methylnicotinic acid Hydrochloride**. Key areas of investigation should include:

- Receptor Binding Studies: Determining the binding affinity and functional activity at GPR109A and other potential receptors.
- In Vitro and In Vivo Pharmacological Profiling: Assessing its effects on lipid metabolism, inflammation, and other relevant biological processes.
- Enzyme Inhibition Assays: Evaluating its potential to inhibit cytochrome P450 and other enzymes.
- Structure-Activity Relationship (SAR) Studies: Comparing its activity with that of nicotinic acid and other methylated analogs to understand the impact of the 4-methyl substitution.

Such studies are crucial to unlock the potential therapeutic applications of this compound and to provide a comprehensive understanding of its biological role.

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